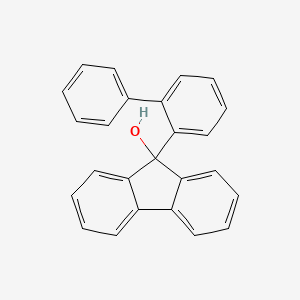![molecular formula C7H16ClNO2SSn B14008916 Ethyl S-[chloro(dimethyl)stannyl]cysteinate CAS No. 74058-32-5](/img/structure/B14008916.png)
Ethyl S-[chloro(dimethyl)stannyl]cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester is a derivative of the amino acid L-cysteine This compound is characterized by the presence of a chlorodimethylstannyl group attached to the sulfur atom of the cysteine moiety, and an ethyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester typically involves the reaction of L-cysteine with chlorodimethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorodimethylstannyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organotin compounds.
Biology: Studied for its potential role in modulating biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Cysteine, S-(chlorodimethylstannyl)-, ethyl ester involves its interaction with various molecular targets. The chlorodimethylstannyl group can interact with thiol groups in proteins, potentially modifying their activity. The ethyl ester group can facilitate the compound’s uptake into cells, where it can exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
L-Cysteine ethyl ester: Lacks the chlorodimethylstannyl group.
L-Cystine: Dimer of L-cysteine linked by a disulfide bond.
Uniqueness
L-Cysteine, S-
Propiedades
Número CAS |
74058-32-5 |
|---|---|
Fórmula molecular |
C7H16ClNO2SSn |
Peso molecular |
332.44 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-[chloro(dimethyl)stannyl]sulfanylpropanoate |
InChI |
InChI=1S/C5H11NO2S.2CH3.ClH.Sn/c1-2-8-5(7)4(6)3-9;;;;/h4,9H,2-3,6H2,1H3;2*1H3;1H;/q;;;;+2/p-2 |
Clave InChI |
NXHPXLRXSGCGLY-UHFFFAOYSA-L |
SMILES canónico |
CCOC(=O)C(CS[Sn](C)(C)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

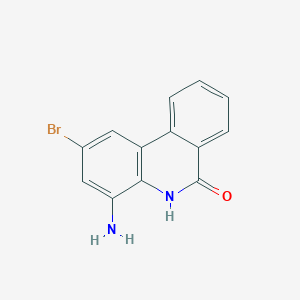


![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
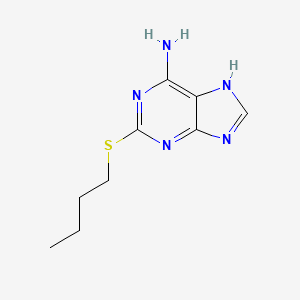
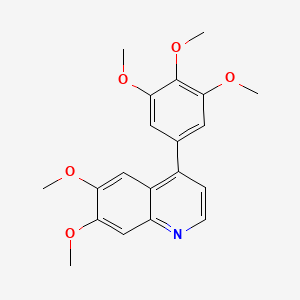
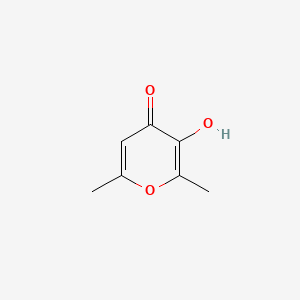
![Ethyl 2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B14008874.png)



